1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Description

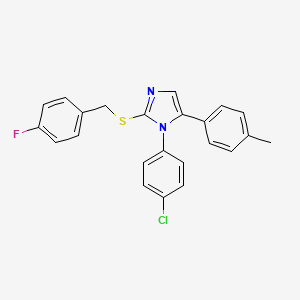

1-(4-Chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative characterized by a trifunctional substitution pattern. The imidazole core is substituted at position 1 with a 4-chlorophenyl group, position 2 with a (4-fluorobenzyl)thio moiety, and position 5 with a p-tolyl (4-methylphenyl) group.

The compound’s molecular formula is C₂₃H₁₇ClFN₂S, with a molecular weight of 415.91 g/mol. The fluorine atom on the benzyl group increases electronegativity, while the p-tolyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2S/c1-16-2-6-18(7-3-16)22-14-26-23(27(22)21-12-8-19(24)9-13-21)28-15-17-4-10-20(25)11-5-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUQUGISJWKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound's structure consists of an imidazole ring substituted with various aromatic groups. The synthesis typically involves the reaction of thiophenol derivatives with imidazole precursors, leading to the formation of the desired thioether-linked imidazole compound.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Imidazole Ring | Imidazole |

| 4-Chlorophenyl Group | Chlorophenyl |

| 4-Fluorobenzyl Group | Fluorobenzyl |

| p-Tolyl Group | Tolyl |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against Staphylococcus aureus and Escherichia coli, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Norfloxacin | 25 |

| Escherichia coli | 75 | Norfloxacin | 50 |

Antifungal Activity

In terms of antifungal properties, the compound has shown remarkable efficacy against Candida albicans. A notable study indicated that it maintained effective activity at concentrations as low as 0.25% in vivo, significantly reducing reinfection rates post-treatment.

Case Study: Efficacy Against Candida albicans

A recent investigation involved administering varying concentrations of the compound to mice infected with Candida albicans. The results demonstrated:

- 0.25% formulation : Effective in reducing fungal load.

- 0.5% formulation : Complete eradication of infection in all treated subjects.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models, with IC50 values indicating substantial potency.

Table 3: Anticancer Activity Results

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 14.31 | Induction of apoptosis |

| A549 | 8.55 | Cell cycle arrest |

The biological activity of This compound is attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in cell division and metabolic processes, leading to reduced viability of pathogenic organisms and cancer cells.

Inhibition Studies

Recent studies have highlighted its potential as an inhibitor of Aurora-A kinase, a critical regulator in cancer cell proliferation:

- IC50 for Aurora-A kinase :

Comparison with Similar Compounds

Key Observations:

Thioether vs. Thiol Groups : The target compound’s (4-fluorobenzyl)thio group (C-S-C linkage) offers superior oxidative stability compared to thiol (-SH) analogues (e.g., ), which are susceptible to dimerization or disulfide formation .

Halogen Effects: Fluorine at position 2 (target) enhances electronegativity and binding affinity to polar residues in target proteins, as seen in TGR5 agonists like compound 6g () .

Aromatic Substitution : The p-tolyl group at position 5 (target) improves lipophilicity compared to 4-chlorophenyl () or bromophenyl () groups, balancing solubility and membrane penetration .

TGR5 Agonism ()

The target compound shares structural motifs with the TGR5 agonist 6g (), which features a fluorophenyl group and thioether linkage. Both compounds exhibit:

- Enhanced Metabolic Stability : Fluorine reduces cytochrome P450-mediated degradation.

- Selectivity : The thioether linkage minimizes off-target interactions compared to ester or amide analogues.

Anticancer Activity ()

Imidazole derivatives with multi-halogenated aryl groups (e.g., ’s 3.123) show potent tubulin inhibition (IC₅₀ < 100 nM). The target compound lacks the 2,6-difluoro substitution seen in 3.123, which is critical for planar binding to tubulin’s colchicine site. This suggests the target compound may have divergent biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.